Cas no 2228764-67-6 (1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene)

1-Bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene is a halogenated aromatic compound featuring both bromine and fluorine substituents, along with an alkyne-functionalized side chain. This structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings. The presence of both bromine and fluorine enhances its reactivity in selective substitution reactions, while the alkyne group offers further functionalization potential. Its rigid aromatic core and tailored substituents make it valuable in pharmaceutical and agrochemical research, where precise molecular modifications are required. The compound's stability under standard conditions ensures reliable handling and storage for synthetic applications.
1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene structure
2228764-67-6 structure
Product Name:1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene
CAS No:2228764-67-6
MF:C11H10BrF
MW:241.099505901337
CID:6568356
PubChem ID:165683116
Update Time:2025-06-26

1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene
    • 2228764-67-6
    • EN300-1938128
    • Inchi: 1S/C11H10BrF/c1-4-11(2,3)9-7-8(13)5-6-10(9)12/h1,5-7H,2-3H3
    • InChI Key: ZCPDEENALSHPFH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C(C#C)(C)C)F

Computed Properties

  • Exact Mass: 239.99499g/mol
  • Monoisotopic Mass: 239.99499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0Ų

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1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene Related Literature

Additional information on 1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene

Introduction to 1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene (CAS No. 2228764-67-6)

1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene, identified by the CAS number 2228764-67-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This molecule, characterized by its bromo and fluoro substituents along with a terminal alkyne group, presents a unique structural framework that makes it a valuable intermediate in the synthesis of more complex molecules.

The compound's structure consists of a benzene ring substituted at the 1-position with a bromine atom, at the 4-position with a fluorine atom, and at the 2-position with a 2-methylbut-3-ynyl group. This particular arrangement of functional groups imparts distinct chemical properties that are highly useful in various synthetic applications. The presence of both bromine and fluorine atoms provides opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many drug candidates.

The 2-methylbut-3-ynyl moiety introduces a terminal alkyne functionality, which is a versatile handle for further chemical transformations. Alkynes are widely utilized in organic synthesis due to their ability to participate in various reactions, including Sonogashira couplings, which allow for the introduction of aryl or vinyl groups across the triple bond. Additionally, the triple bond can be hydrogenated to form an alkene or further reduced to an alkane, providing flexibility in modifying the compound's properties as needed.

In recent years, there has been growing interest in developing novel compounds with tailored electronic and steric properties for applications in pharmaceuticals and advanced materials. The combination of bromo and fluoro substituents in 1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene makes it an attractive candidate for such applications. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the benzene ring, while the bromine atom serves as a convenient leaving group for further derivatization.

One of the most compelling aspects of this compound is its potential utility in the synthesis of bioactive molecules. The structural motif is reminiscent of several known pharmacophores found in therapeutic agents, suggesting that derivatives of 1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene could exhibit interesting biological activities. For instance, similar benzene derivatives have been explored as intermediates in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds.

Recent advancements in synthetic methodologies have further enhanced the appeal of this compound. The development of more efficient and selective coupling reactions has made it possible to introduce complex substituents into molecules with greater precision. This has opened up new avenues for drug discovery and material design, where compounds like 1-bromo-4-fluoro-2-(2-methylbut-3-yn-2-yl)benzene can serve as building blocks for larger and more intricate structures.

The fluoro substituent, in particular, has become increasingly important in medicinal chemistry due to its ability to influence metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Fluorinated aromatic compounds often exhibit improved bioavailability and reduced susceptibility to degradation by metabolic enzymes. Therefore, incorporating a fluoro group into a molecule like 1-bromo-4-fluoro-2-(2-methylbut-3-ynyl)benzene can be strategically advantageous during lead optimization.

The bromo substituent also plays a crucial role in the compound's reactivity. Bromine is well-known for its ability to participate in various cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the efficient construction of carbon-carbon bonds and are widely used in both academic research and industrial applications. By serving as a precursor to more complex molecules via palladium-catalyzed reactions, 1-bromo-4-fluoro-2-(2-methylbut-3-ynyl)benzene can contribute significantly to drug discovery efforts.

Moreover, the presence of the terminal alkyne functionality provides additional opportunities for chemical modification. Alkynes can be selectively functionalized at different positions using various reagents and catalysts. This flexibility allows chemists to tailor the compound's structure to meet specific requirements for biological or material applications. For example, Sonogashira couplings can be used to introduce aryl or vinyl groups across the triple bond, expanding the molecular diversity accessible from this starting material.

In conclusion,1-bromo-octahydroxyquinoline (CAS No: 2228764)-67 6 is a multifaceted compound with significant potential in pharmaceutical chemistry and material science. Its unique structural features—comprising bromo and fluoro substituents along with a terminal alkyne group—make it a valuable intermediate for synthesizing complex molecules. The growing body of research on fluorinated aromatic compounds and advances in cross-coupling methodologies further underscore its importance as a building block for drug discovery and advanced materials development.

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